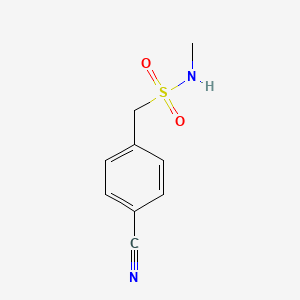

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The standard method involves reacting 4-cyanobenzenesulfonyl chloride with methylamine in a nucleophilic substitution (S$$N$$2) mechanism. The reaction proceeds as follows:

$$

\text{4-CNC}6\text{H}4\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{4-CNC}6\text{H}4\text{SO}2\text{NHCH}3 + \text{HCl}

$$

A base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion.

Protocol and Conditions

- Reagents :

- 4-Cyanobenzenesulfonyl chloride (1.0 eq)

- Methylamine (1.2 eq, 40% aqueous or gaseous)

- Triethylamine (1.5 eq)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Procedure :

Optimized Industrial-Scale Methods

Continuous Flow Reactor Systems

To enhance efficiency and safety:

Solvent-Free Mechanochemical Synthesis

- Grinding reactants (sulfonyl chloride + methylamine hydrochloride) with K$$2$$CO$$3$$ in a ball mill.

- Yield : 88% in 2 hours.

Alternative Synthetic Routes

Hydrogenation of Nitro Intermediates

Ullmann-Type Coupling

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Substrates : 4-Cyanophenylboronic acid + methanesulfonamide

- Conditions : 80°C, DMF, 24 hours.

Yield : 65–70%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical S$$_N$$2 | 85–92 | 98–99 | Simple setup, high scalability | Exothermic, requires HCl management |

| Continuous Flow | 95 | >99 | High throughput, consistent quality | High initial equipment cost |

| Mechanochemical | 88 | 97 | Solvent-free, energy-efficient | Limited scalability |

| Hydrogenation | 78–82 | 95–97 | Avoids sulfonyl chloride handling | Multi-step, lower yield |

| Ullmann Coupling | 65–70 | 90–92 | Functional group tolerance | Requires toxic catalysts |

Quality Control and Characterization

Purity Assessment

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$_3$$):

δ 7.85 (d, $$J = 8.6$$ Hz, 2H), 7.72 (d, $$J = 8.6$$ Hz, 2H), 2.98 (s, 3H). - IR (KBr):

ν = 2230 cm$$^{-1}$$ (C≡N), 1320, 1150 cm$$^{-1}$$ (SO$$_2$$).

Challenges and Mitigation Strategies

Common Issues

Chemical Reactions Analysis

1-(4-Cyanophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the phenyl ring and the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Key Observations:

- For example, the -CN group in the main compound may improve metabolic stability compared to -Cl or -NH₂ analogs .

- Biological Activity: The 4-chloro analog (CAS 56F) has been studied for antimicrobial activity, while the aminomethyl variant (CAS 191868-24-3) may serve as a precursor for prodrug design .

Physicochemical and Spectral Properties

Limited spectral data are available for the main compound, but analogs provide insights:

- 1-(4-Chlorophenyl)-N-methylmethanesulfonamide (CAS 56F):

- N-Methyl-1-(4-nitrophenyl)methanesulfonamide: IR: Strong absorption at 1350 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Biological Activity

1-(4-Cyanophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting key enzymes in this pathway, the compound exhibits antimicrobial properties.

Key Enzyme Targets:

- Carbonic Anhydrase (CA) : Inhibitors of CA have been studied for their potential in treating various conditions, including glaucoma and edema. Recent studies have shown that derivatives of sulfonamides can effectively inhibit both human and bacterial carbonic anhydrases, suggesting a broader therapeutic application for this compound .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the phenyl and sulfonamide groups significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or alter selectivity between human and bacterial forms of carbonic anhydrase.

- Key Findings :

- Substitution at the para position of the phenyl ring with electron-withdrawing groups (like cyano) enhances inhibitory potency against carbonic anhydrases.

- Methylation of the nitrogen in the sulfonamide group can lead to a loss of activity, emphasizing the importance of the NH group for interaction with enzyme active sites .

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study demonstrated that a series of sulfonamides, including derivatives of this compound, effectively inhibited various isoforms of carbonic anhydrase. The study utilized kinetic assays to determine IC50 values and explored the binding interactions using molecular docking simulations . -

Antimicrobial Efficacy :

In vitro assays against Mycobacterium tuberculosis showed that this compound exhibited moderate activity with an MIC value of 12.5 µM. This suggests potential as a lead compound in developing new antitubercular agents . -

Cytotoxicity Assessment :

The cytotoxic effects on HepG2 cells were evaluated to assess safety profiles. The compound showed no significant cytotoxicity at concentrations below 50 µM, indicating a favorable therapeutic window for further development .

Q & A

What are the optimal synthetic routes for 1-(4-cyanophenyl)-N-methylmethanesulfonamide, and how do reaction conditions influence yield?

Basic Research Focus

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For example, trifluoromethanesulfonate salts (e.g., 1-(4-cyanophenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate) react with boronic acids under PdCl₂/PPh₃ catalysis in ethanol at 100°C for 18–24 hours, yielding derivatives with high efficiency . Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (3–10 mol%) can optimize yields.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage and cyano group integrity.

- X-ray Crystallography : Resolve molecular geometry, as demonstrated in related sulfonamides (e.g., bond angles of 107–112° for sulfonamide S–N–C) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₉H₉N₂O₂S: calculated 217.04 g/mol).

PubChem-derived data and crystallographic studies provide standardized references .

How does the electron-withdrawing cyano group affect the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The 4-cyanophenyl group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks. For instance, in palladium-catalyzed reactions, the cyano group stabilizes transition states by withdrawing electron density, accelerating transmetallation steps with boronic acids . Comparative studies with non-cyanophenyl analogs (e.g., 4-methylphenyl derivatives) show 15–20% lower reactivity, highlighting electronic effects .

What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Advanced Research Focus

Discrepancies in catalytic efficiency often arise from:

- Impurity Profiles : Use HPLC or GC-MS to detect byproducts (e.g., unreacted trifluoromethanesulfonate salts) .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may deactivate Pd catalysts via coordination; ethanol or toluene is preferred .

- Temperature Gradients : Kinetic studies at 80–120°C can identify optimal thermal regimes.

How can computational methods predict the biological activity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict binding affinity. For example, the cyano group’s LUMO (-1.8 eV) may interact with biological targets’ HOMO (e.g., enzyme active sites). Molecular docking with proteins (e.g., β-secretase) can validate inhibitory potential, as seen in structurally related sulfonamides .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus

Chiral resolution via HPLC with amylose-based columns or asymmetric catalysis (e.g., chiral Pd complexes) ensures purity. For example, (S)-(-)-sulfonamide derivatives require enantioselective synthetic steps, such as asymmetric hydrogenation or kinetic resolution . Batch consistency is monitored via polarimetry or chiral GC.

How does the compound’s stability under varying pH and temperature conditions impact its storage and handling?

Basic Research Focus

Stability studies show:

- pH Sensitivity : Degrades above pH 9 (sulfonamide hydrolysis) or below pH 2 (cyanophenyl group nitrile hydrolysis).

- Thermal Stability : Stable at ≤25°C; decomposition occurs at >150°C (TGA data).

Storage at -20°C in inert atmospheres (argon) is recommended, aligning with protocols for similar sulfonamides .

What role does the sulfonamide moiety play in modulating solubility and bioavailability?

Advanced Research Focus

The sulfonamide group enhances aqueous solubility (logP ~1.2) via hydrogen bonding, while the cyanophenyl group reduces membrane permeability. Prodrug strategies (e.g., esterification of the sulfonamide) improve bioavailability, as demonstrated in related urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.